molecular formula C8H10N2O B1615276 1-Methyl-1-phenylurea CAS No. 4559-87-9

1-Methyl-1-phenylurea

Cat. No. B1615276
CAS RN: 4559-87-9
M. Wt: 150.18 g/mol
InChI Key: SKAADKSETAYKGL-UHFFFAOYSA-N
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Description

1-Methyl-1-phenylurea is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-Methyl-1-phenylurea is 1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) . This indicates that the molecule consists of a phenyl group (C6H5-) and a methyl group (CH3-) attached to a urea (NH2-CO-NH2) backbone.


Physical And Chemical Properties Analysis

1-Methyl-1-phenylurea is a powder at room temperature with a melting point of 77-78 degrees Celsius .

Scientific Research Applications

1-Methyl-1-phenylurea is a chemical compound with the CAS Number: 4559-87-9 . It has a molecular weight of 150.18 and its IUPAC name is N-methyl-N-phenylurea . This compound is usually in the form of a powder .

This compound is widely used in scientific research. Its versatility enables applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound holds immense potential for synthesizing novel compounds and exploring their biological activities.

  • Chemical Synthesis : A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas (mono-, di- and cyclic-) in good to excellent yields with high chemical purity . This method is suitable for gram scale synthesis of molecules having commercial application in large volumes .
  • Chemical Synthesis : A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas (mono-, di- and cyclic-) in good to excellent yields with high chemical purity . This method is suitable for gram scale synthesis of molecules having commercial application in large volumes .

  • Herbicide Production : Urea and thiourea derivatives containing 5-member heterocyclic rings have played an important role in developing useful agrochemicals and pharmacological agents . For example, ureidothiazoles are effective herbicides for a broad spectrum of weeds . N-Methylfurfurylurea herbicides gave selective weed control in cereals, such as oats and wheat, as well as cotton and beans .

Safety And Hazards

1-Methyl-1-phenylurea is classified under the GHS07 hazard class. It carries the warning signal word and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAADKSETAYKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879133
Record name 1-METHYL-1-PHENYL UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-phenylurea

CAS RN

4559-87-9
Record name N-Methyl-N-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4559-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-methyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYL-1-PHENYL UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.1 g. of phenyl N-methylcarbamate, 9.3 g. of aniline and 5.4 g. of tetraethylammonium salt of 2-hydroxy-5-nitro-pyridine are refluxed in 200 ml. of ethanol for 5 hours. The reaction solution is concentrated, and the residue is dissolved in 100 ml. of chloroform, washed successively with 50 ml. of 1N sodium carbonate, 50 ml. of 1N hydrochloric acid and 100 ml. of water, and dried. By concentrating to dryness and recrystallizing from 120 ml. of ethanol, crystals of N-methyl-N-phenylurea having a m.p. of 150° - 151° C. are obtained in 91 percent yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
C Parker, ML Dean - Pesticide Science, 1976 - Wiley Online Library
… S‐4‐chlorobenzyl diethyldithiocarbamate (B‐3015), 4‐(2,6‐dichlorobenzyloxymethyl)‐4‐ethyl‐2,2‐dimethyl‐1,3‐dioxolan (WL 29226), 3‐(α α‐dimethylbenzyl)‐1‐methyl‐1‐phenylurea (…
Number of citations: 69 onlinelibrary.wiley.com
WR Bowman, H Heaney, PHG Smith - Arkivoc, 2003 - pdfs.semanticscholar.org
The anions of 1-(2-bromobenzoyl)-3-phenylthiourea 1, 1-(2-chlorobenzoyl)-3-phenylthiourea 2 and 1-(2-bromobenzoyl)-3-phenylurea 8 undergo intramolecular nucleophilic …
Number of citations: 31 pdfs.semanticscholar.org
X Ran, Y Long, S Yang, C Peng, Y Zhang… - Organic Chemistry …, 2020 - pubs.rsc.org
… Products P21–P24 were obtained in 78–91% yields when 1-(naphthalen-1-yl)urea, 1-methyl-1-phenylurea, 1-methylurea and benzoylurea were used (Table 2). More importantly, when …
Number of citations: 10 pubs.rsc.org
X Zhang, S Dong, X Niu, Z Li, X Fan, G Zhang - Organic letters, 2016 - ACS Publications
… the oxidant and KI as the additive afforded the desired product 3b in 51% yield (Table 1, entry 1); in addition, over 20% yields of both 1,3-dibutylurea and 3-butyl-1-methyl-1-phenylurea …
Number of citations: 25 pubs.acs.org
P Mayer, P Brunel, C Chaplain… - Journal of medicinal …, 2000 - ACS Publications
… 3-{2-[1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl]ethyl}-1-methyl-1-phenylurea (16g). To a solution of N-methyl-N-phenylcarbamoyl chloride (0.61 g, 3.6 mmol) in CH 2 Cl 2 …
Number of citations: 32 pubs.acs.org
S Kang, HK Kim - Tetrahedron, 2018 - Elsevier
A practical synthetic method for the direct synthesis of unsymmetrically substituted ureas from N-Alloc-, N-Cbz-, and N-Boc-protected amines is described. In this study, efficient direct …
Number of citations: 10 www.sciencedirect.com
A Lee, HK Kim, DH Thompson - Bulletin of the Korean …, 2016 - Wiley Online Library
A facile synthetic method for the preparation of unsymmetrical ureas from amines is described. Carbamoyl imidazole compounds were prepared by the reaction of 1,1‐…
Number of citations: 1 onlinelibrary.wiley.com
OV Dorofeeva, TA Suchkova - The Journal of Chemical Thermodynamics, 2019 - Elsevier
The thermochemical network of 91 isodesmic and other balanced reactions was used to adjust simultaneously the enthalpies of formation of 14 urea compounds. The experimental …
Number of citations: 11 www.sciencedirect.com
L Zhang, AK Darko, JI Johns, L McElwee‐White - 2011 - Wiley Online Library
… 3-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methyl-1-phenylurea (3pq): Procedure A afforded urea 3pq from 4-chloro-3-(trifluoromethyl)aniline (1p; 0.196 g, 1.00 mmol) and N-methylaniline …
VH Tran, HK Kim - New Journal of Chemistry, 2019 - pubs.rsc.org
A novel and facile CaI2-catalyzed direct synthesis of asymmetrical ureas from N-Alloc-, N-Troc-, and N-Cbz-protected amines is developed. In this study, the efficient reaction of Alloc-, …
Number of citations: 5 pubs.rsc.org

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